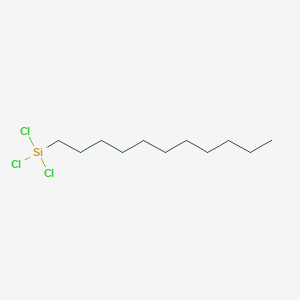

Trichloro(undecyl)silane

Overview

Description

Trichloro(undecyl)silane is a compound with the molecular formula C11H23Cl3Si . It is a key intermediate in the production of various silane coupling agents .

Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to three chlorine atoms and an undecyl group (a chain of 11 carbon atoms). The InChI representation of the molecule is InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.7 g/mol . It has 0 hydrogen bond donors, 0 hydrogen bond acceptors, and 9 rotatable bonds . Its exact mass is 288.063460 g/mol and its monoisotopic mass is also 288.063460 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

1. Carbon Nanotube Extraction and Interaction

Trichloro(undecyl)silane derivatives, such as water-soluble polymethyl(1-undecylic acidyl)silane, have been utilized in the selective extraction of metallic single-walled carbon nanotubes (SWNTs). The interaction between the silane derivative and SWNTs is characterized by charge transfer, with the silane potentially wrapping selectively onto SWNTs via CH–π interaction. This reveals the importance of chain stiffness, length, and charge state of the silane derivative in the selective extraction process (Gao, Huang, & Lian, 2015).

2. Surface Modification and Layer Formation

This compound and its variants are crucial in forming self-assembled monolayers on silicon surfaces. These compounds are known for their ability to create layers suitable for linkage to hydroxylated surfaces, facilitating multilayer formation and chemical modification of monolayer tail groups. Such surface modifications are significant for various applications, including biomolecule attachment and surface property adjustments (Banaszak et al., 2009).

3. Development of Hydrophobic Surfaces

This compound derivatives are instrumental in creating ultra-thin hydrophobic layers. These layers, when applied to surfaces, demonstrate significant hydrophobicity, which is critical in various industrial applications such as coatings and sealants. The efficacy of these silanes is evaluated based on their chemical and electrochemical characteristics, revealing their potential in enhancing surface properties (Baruwa, Akinlabi, Oladijo, Akinlabi, & Chinn, 2019).

Mechanism of Action

Target of Action

Trichloro(undecyl)silane is a type of silane compound . Silane compounds are known to interact with various materials, including metals, glass, and certain types of plastics . They are often used in the creation of hydrophobic surfaces, as they can form a covalent bond with the hydroxyl groups present on the surface .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond with the hydroxyl groups present on the surface of the material it is applied to . This results in the creation of a hydrophobic surface, which can repel both polar and non-polar liquids . The compound’s high reactivity makes it useful as a reagent in a number of transformations .

Biochemical Pathways

For instance, they can undergo electrophilic substitution, a process that involves the attack of an electrophile on an allyl or vinylsilane .

Result of Action

The primary result of this compound’s action is the creation of a hydrophobic surface. This can have various applications, such as in the fabrication of organic field effect transistors or as a catalyst in the decomposition of certain gases .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the specific material it is applied to, as well as the conditions under which it is stored and used .

Future Directions

Trichloro(undecyl)silane, as a key intermediate in the production of various silane coupling agents, has significant potential for future applications . Silane coupling agents are used in a wide range of fields including paints, coatings, adhesives, semiconductor sealants, and tires . Therefore, the study and application of this compound and related compounds are likely to continue to be an important area of research and development.

Properties

IUPAC Name |

trichloro(undecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMBBKAVCEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620451 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18052-07-8 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)